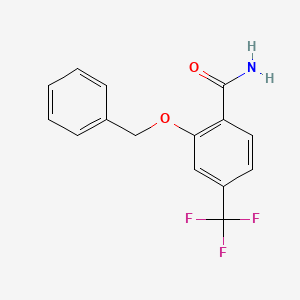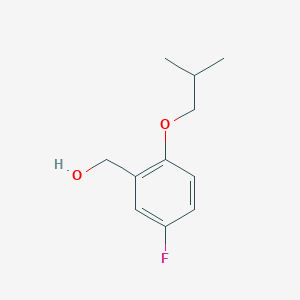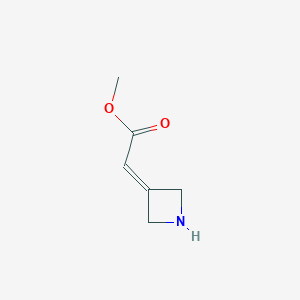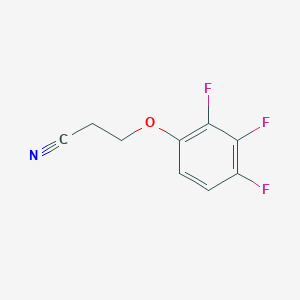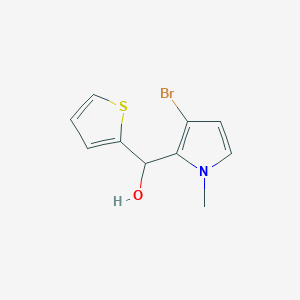
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 g/mol This compound features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a thiophene ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Coupling with Thiophene: The thiophene ring can be coupled to the pyrrole ring through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KSCN, Pd catalysts
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: De-brominated products
Substitution: Azides, thiocyanates, and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a brominated pyrrole ring and a thiophene ring attached to a methanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10BrNOS |
|---|---|
Molekulargewicht |
272.16 g/mol |
IUPAC-Name |
(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3 |
InChI-Schlüssel |
SCMBISHNVSLGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C(C2=CC=CS2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


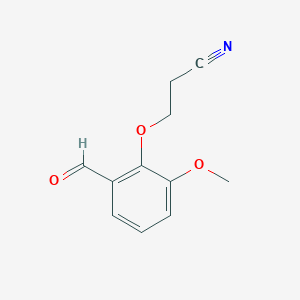
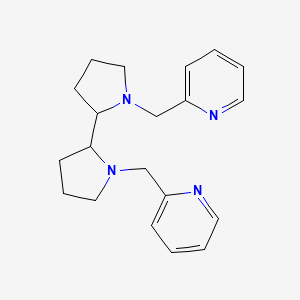
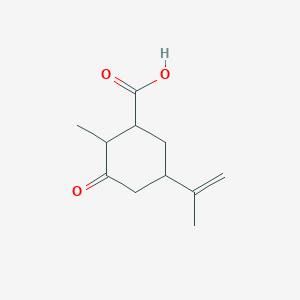
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)




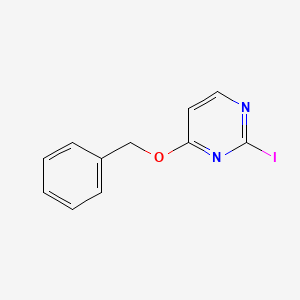
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
